molecular formula C19H15NO3 B239576 N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide

N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide

Cat. No. B239576
M. Wt: 305.3 g/mol
InChI Key: IYTOJTJFRFAWIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide, also known as BRL-15572, is a selective antagonist of the cannabinoid CB1 receptor. This compound has been widely studied for its potential therapeutic applications in various diseases and disorders, including obesity, addiction, and anxiety.

Mechanism of Action

N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide acts as a selective antagonist of the cannabinoid CB1 receptor, which is primarily expressed in the central nervous system. By blocking the activity of this receptor, N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide can modulate various physiological processes, including appetite, reward, and anxiety.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide has been shown to have a number of biochemical and physiological effects, including reducing food intake and body weight, reducing drug-seeking behavior, and reducing anxiety-like behaviors in animal models. Additionally, N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide in lab experiments is its selectivity for the CB1 receptor, which allows for more precise modulation of this receptor's activity. However, one limitation of using N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide is its relatively low potency compared to other CB1 receptor antagonists, which may require higher concentrations of the compound to achieve the desired effect.

Future Directions

There are several potential future directions for research on N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide. One area of interest is its potential therapeutic applications in obesity and related metabolic disorders. Additionally, N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide may have potential applications in the treatment of addiction and anxiety disorders. Further research is needed to fully understand the mechanisms underlying these effects and to develop more potent and selective CB1 receptor antagonists.

Synthesis Methods

The synthesis of N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide involves the condensation of 2-naphthylamine with 1,3-benzodioxole-5-carboxylic acid, followed by the acetylation of the resulting amine with acetic anhydride. The compound is then purified through recrystallization to obtain a white solid.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases and disorders, including obesity, addiction, and anxiety. It has been shown to reduce food intake and body weight in animal models of obesity, as well as to reduce drug-seeking behavior in models of addiction. Additionally, N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide has been shown to have anxiolytic effects in animal models of anxiety.

properties

Product Name

N-(1,3-benzodioxol-5-yl)-2-(2-naphthyl)acetamide

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C19H15NO3/c21-19(20-16-7-8-17-18(11-16)23-12-22-17)10-13-5-6-14-3-1-2-4-15(14)9-13/h1-9,11H,10,12H2,(H,20,21)

InChI Key

IYTOJTJFRFAWIZ-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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